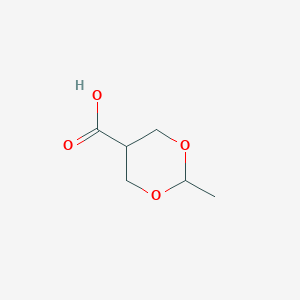

2-Methyl-1,3-dioxane-5-carboxylic acid

Description

2-Methyl-1,3-dioxane-5-carboxylic acid is a cyclic ketal derivative with a carboxylic acid functional group at the 5-position of the 1,3-dioxane ring. Typical methods involve reacting 2,2-bis(hydroxymethyl)propionic acid with aldehydes (e.g., benzaldehyde) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The resulting compounds are characterized by NMR, mass spectrometry, and X-ray crystallography, with melting points ranging from 170–180°C depending on substituents .

Properties

IUPAC Name |

2-methyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHRQFYDHJBUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Key Observations:

Substituent Effects on Reactivity and Applications: Aromatic Substituents (e.g., 2-Ph, 2-Br-Ph): Enhance thermal stability and insecticidal activity due to increased hydrophobicity and steric bulk . Oxo Group (e.g., MTC-COOH): Introduces a reactive ketone, enabling ring-opening polymerization for biodegradable polycarbonates . Alkyl Chains (e.g., 5-Et, 2,2-diMe): Improve solubility in non-polar solvents, making these derivatives suitable for hydrophobic intermediates .

Synthetic Methodologies :

- All analogs are synthesized via acid-catalyzed ketalization using 2,2-bis(hydroxymethyl) acids (e.g., propionic or butyric acid derivatives) and aldehydes (e.g., benzaldehyde, 2-bromobenzaldehyde) .

- Post-synthetic modifications, such as esterification (e.g., methyl ester formation), are employed to tailor reactivity .

Crystallographic Insights :

- Halogenated derivatives (e.g., 2-Cl-Ph, 2-Br-Ph) form isotypic crystal structures with similar packing motifs, suggesting predictable solid-state behavior for material design .

Spectroscopic Characterization :

Preparation Methods

Ester-to-Amide Conversion

The synthesis begins with the treatment of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid esters (e.g., methyl or ethyl esters) with aqueous ammonia. This step proceeds via nucleophilic acyl substitution, where ammonia displaces the alkoxy group to form 5-aminocarbonyl-2,2-dimethyl-1,3-dioxane (Formula III). Reaction conditions include:

Table 1: Ester Substrates and Reaction Outcomes

| Ester Derivative | Ammonia Concentration | Reaction Time | Yield |

|---|---|---|---|

| Methyl ester | 30% aqueous | 24 hours | 99% |

| Ethyl ester | 28% aqueous | 18 hours | 95% |

Hofmann-Type Rearrangement

The amide intermediate undergoes Hofmann rearrangement using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide. Key steps include:

-

Hypobromite Preparation : Bromine (6 g, 37.5 mmol) added to NaOH (4.5 g, 112.5 mmol) in water at 0°C.

-

Rearrangement Conditions :

The mechanism involves bromamide intermediate formation, followed by elimination of CO₂ and migration of the alkyl group to yield 5-amino-2,2-dimethyl-1,3-dioxane, which is subsequently oxidized to the carboxylic acid.

Industrial-Scale Production

Process Optimization

Industrial protocols prioritize cost efficiency and safety:

Table 2: Lab-Scale vs. Industrial Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Bromine Handling | Manual addition | Automated dosing |

| Purification | Distillation | Crystallization |

| Cycle Time | 20 hours | 18 hours |

Byproduct Management

-

Inorganic Salts : Removed via filtration (e.g., Na₂SO₄).

-

Unreacted Amide : ≤5% residual, recycled into subsequent batches.

Reaction Conditions and Kinetic Analysis

Critical Parameters

Temperature Profiling

Table 3: Temperature-Dependent Yield

| Temperature Range | Yield (%) | Byproducts (%) |

|---|---|---|

| 70–75°C | 62 | 12 |

| 80–85°C | 74 | 5 |

| 90–95°C | 68 | 18 |

Analytical Characterization

Purity Assessment

Structural Validation

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (d, J = 12 Hz, 2H, dioxane OCH₂), 3.82 (s, 3H, COOH), 1.48 (s, 6H, CH₃).

-

X-ray Crystallography : Confirms chair conformation with equatorial carboxylic acid group.

Recent Advances and Alternatives

Hypochlorite-Mediated Rearrangement

Enzymatic Approaches

-

Lipase-Catalyzed Esterification : Explored for greener synthesis but limited by enzyme stability at >50°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.